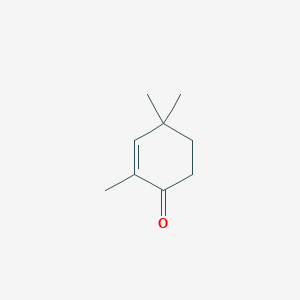

2,4,4-Trimethylcyclohex-2-en-1-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-6-9(2,3)5-4-8(7)10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBRIVSJBYFUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CCC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408196 | |

| Record name | 2,4,4-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-71-6 | |

| Record name | 2,4,4-Trimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2,4,4 Trimethylcyclohex 2 En 1 One

Conjugate Addition Reactions with Nucleophiles

Conjugate addition, also known as 1,4-addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds like 2,4,4-trimethylcyclohex-2-en-1-one. libretexts.org In this process, a nucleophile adds to the β-carbon of the enone system. libretexts.org This mode of addition is often favored over direct attack at the carbonyl carbon (1,2-addition), particularly with softer nucleophiles. libretexts.org The initial addition of the nucleophile to the β-carbon generates an enolate intermediate, which is then protonated to yield the final product. libretexts.orgmasterorganicchemistry.com

Michael Additions and their Mechanistic Pathways on Enone Systems

The Michael reaction is a specific and widely utilized type of conjugate addition where the nucleophile is a stabilized carbanion, such as an enolate derived from a malonic ester or a related dicarbonyl compound. masterorganicchemistry.com The reaction proceeds through the following general steps:

Deprotonation: A base removes a proton from the acidic carbon of the Michael donor (e.g., malonate), forming a resonance-stabilized enolate. masterorganicchemistry.com

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated ketone (the Michael acceptor). libretexts.orgmasterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated, typically by the solvent or upon workup, to give the final 1,4-adduct. masterorganicchemistry.com

The regioselectivity of the addition (1,4- versus 1,2-addition) is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the structure of the enone. libretexts.org "Soft" nucleophiles, which are generally larger, more polarizable, and less basic, tend to favor 1,4-addition. tcichemicals.com In contrast, "hard" nucleophiles, such as organolithium and Grignard reagents, which are smaller, less polarizable, and strongly basic, typically favor irreversible 1,2-addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Organocatalytic and Metal-Catalyzed Conjugate Additions

In recent years, significant advancements have been made in the development of catalytic, and particularly asymmetric, conjugate addition reactions. These methods offer efficient and stereocontrolled ways to form new carbon-carbon and carbon-heteroatom bonds.

Organocatalysis: Chiral organic molecules can be used to catalyze the enantioselective conjugate addition of various nucleophiles to enones. pageplace.denii.ac.jp For instance, chiral secondary amines can react with the enone to form an iminium ion intermediate. This activation strategy lowers the LUMO of the enone, making it more susceptible to attack by weak nucleophiles. The chiral environment provided by the catalyst directs the nucleophile to one face of the molecule, leading to the formation of a specific enantiomer. nii.ac.jp The Michael addition of dialkyl malonates to cyclic enones has been successfully achieved with high enantioselectivity using chiral diamine/acid catalyst systems in protic solvents. nii.ac.jp

Metal Catalysis: Transition metals, such as copper, rhodium, and palladium, are also powerful catalysts for conjugate addition reactions. researchgate.netlibretexts.org These metals can be used in conjunction with chiral ligands to achieve high levels of enantioselectivity. researchgate.net For example, rhodium complexes bearing chiral phosphine (B1218219) ligands like (S)-BINAP can effectively catalyze the asymmetric conjugate addition of aryl- and alkenylboronic acids to cyclic enones. libretexts.org Similarly, copper-catalyzed additions of organozinc reagents are a well-established method for the enantioselective formation of C-C bonds. libretexts.org Palladium-catalyzed asymmetric conjugate additions of arylboronic acids have also emerged as a valuable tool for constructing quaternary carbon centers. researchgate.netorgsyn.org

Reduction Reactions of the Carbonyl and Alkene Moieties

The reduction of this compound can lead to different products depending on the reagents and conditions employed. The two primary sites for reduction are the carbonyl group and the carbon-carbon double bond.

Selective Reduction to Allylic Alcohols (e.g., Luche Reduction of this compound)

The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol, without affecting the double bond, is a valuable transformation. The Luche reduction is a premier method for achieving this selectivity. tcichemicals.comwikipedia.org This reaction utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727). wikipedia.orgchemicalbook.com

The key to the selectivity of the Luche reduction lies in the role of the cerium salt. It is proposed that CeCl₃, a Lewis acid, coordinates to the carbonyl oxygen, increasing its electrophilicity and making it a "harder" electrophilic center. wikipedia.orgorganic-chemistry.org Additionally, the cerium salt catalyzes the formation of sodium methoxyborohydrides, which are "harder" reducing agents than sodium borohydride itself. organic-chemistry.org This combination of a "hard" electrophile and a "hard" nucleophile strongly favors the 1,2-addition pathway, leading to the formation of the allylic alcohol. tcichemicals.comwikipedia.orgorganic-chemistry.org In the case of this compound, the Luche reduction yields 2,4,4-trimethylcyclohex-2-en-1-ol with high efficiency. chemicalbook.com A typical procedure involves treating the enone with sodium borohydride and cerium(III) chloride heptahydrate in methanol at 0 °C, resulting in a high yield of the corresponding allylic alcohol. chemicalbook.com

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | NaBH₄, CeCl₃·7H₂O | Methanol | 0 °C | 2,4,4-Trimethylcyclohex-2-en-1-ol | 94% | chemicalbook.com |

Catalytic Hydrogenation Studies of the Cyclohexenone Ring

Catalytic hydrogenation is a common method for reducing both the carbon-carbon double bond and the carbonyl group of an enone. The outcome of the reaction is highly dependent on the catalyst, solvent, and reaction conditions.

With a standard catalyst like palladium on carbon (Pd/C), the hydrogenation of an α,β-unsaturated ketone typically proceeds in a stepwise manner. The C=C double bond is generally reduced first to give the saturated ketone, which can then be further reduced to the saturated alcohol under more forcing conditions.

In contrast, enzymatic reductions using biocatalysts such as Old Yellow Enzymes (OYEs) have demonstrated excellent enantioselectivity in the asymmetric reduction of the C=C bond of α,β-unsaturated carbonyl compounds. researchgate.net For instance, the two-step enzymatic conversion of a related compound, 2,6,6-trimethyl-2-cyclohexen-1,4-dione, to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone has been achieved using an OYE in combination with a reductase. researchgate.net This highlights the potential of biocatalysis for the stereocontrolled reduction of cyclohexenone systems.

Oxidation Reactions and Rearrangements

The oxidation of this compound can target either the alkene or the allylic positions. For instance, photooxygenation, which involves the reaction with singlet oxygen, can lead to the formation of hydroperoxides. researchgate.net The subsequent reduction of these hydroperoxides can provide access to hydroxylated cyclohexenone derivatives. researchgate.net

Baeyer–Villiger Oxidation Studies of Ketones (related to enones)

The Baeyer-Villiger oxidation is a well-established organic reaction that converts ketones into esters, or cyclic ketones into lactones, through the use of a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.orgsigmaaldrich.comnih.gov The reaction is known for its stereospecificity and predictable regiochemistry, which is dependent on the migratory aptitude of the substituents attached to the carbonyl group. sigmaaldrich.com

The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnih.gov The rate-determining step is the subsequent concerted migration of one of the alpha-carbon groups to the adjacent oxygen of the peroxide, displacing a carboxylic acid. wikipedia.org Finally, deprotonation of the resulting oxocarbenium ion yields the ester or lactone product. wikipedia.org

The migratory aptitude of the substituents is a critical factor in determining the regioselectivity of the oxidation. Generally, the group that can better stabilize a positive charge will migrate preferentially. The established order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For unsymmetrical ketones, this selectivity dictates which C-C bond adjacent to the carbonyl is cleaved and where the oxygen atom is inserted.

In the context of α,β-unsaturated ketones like this compound, the Baeyer-Villiger oxidation can be applied. However, the presence of the double bond introduces additional reactivity considerations. While the general principles of the Baeyer-Villiger oxidation apply, the specific substitution pattern of the enone will influence the outcome. For this compound, the potential migrating groups are a vinylic carbon and a quaternary alkyl-substituted carbon. Based on the general migratory aptitudes, the tertiary alkyl group would be expected to migrate in preference to the vinylic group, leading to the formation of a specific lactone regioisomer.

A variety of oxidizing agents can be employed for the Baeyer-Villiger oxidation, with their reactivity generally following the order: trifluoroperoxyacetic acid > monopermaleic acid > monoperphthalic acid > 3,5-dinitroperbenzoic acid > p-nitroperbenzoic acid > meta-chloroperoxybenzoic acid (mCPBA) > performic acid > perbenzoic acid > peracetic acid > hydrogen peroxide > tert-butyl hydroperoxide (tBuOOH). thermofisher.com

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | Moderate-High |

| Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

This table is a generalized representation of migratory aptitude.

Allylic Oxidation in Trimethylcyclohexenone (B6354539) Systems

Allylic oxidation is a key transformation that introduces functionality at the carbon atom adjacent to a double bond. In trimethylcyclohexenone systems, such as this compound, the allylic positions are susceptible to oxidation, leading to the formation of new functional groups, typically a hydroxyl or carbonyl group.

One of the classical reagents for allylic oxidation is selenium dioxide (SeO₂), a reaction known as the Riley oxidation. wikipedia.org The mechanism of SeO₂-mediated allylic oxidation is believed to proceed through an ene reaction, where the enol tautomer of the ketone attacks the electrophilic selenium center. This is followed by a nih.govlibretexts.org-sigmatropic rearrangement of the resulting allylselenite ester, which upon hydrolysis, yields the allylic alcohol. wikipedia.org The reaction often exhibits high selectivity. wpmucdn.com

Transition metal catalysts are also employed for allylic oxidations. For instance, copper and palladium complexes can catalyze the oxidation of allylic C-H bonds. wpmucdn.com In some systems, a copper(II) complex in the presence of a peroxide can facilitate the abstraction of an allylic hydrogen atom, leading to the formation of a carbon-centered radical. This radical can then react with an oxygen source to form the oxidized product. chemrxiv.org The catalytic cycle often involves changes in the oxidation state of the metal catalyst. chemrxiv.org For example, in the allylic oxidation of cyclohexene (B86901), a process involving free radicals is likely, and the reaction is often initiated by the abstraction of a hydrogen atom. researchgate.net

In the specific case of this compound, the primary allylic position available for oxidation is the C-6 methylene (B1212753) group. Oxidation at this position would lead to the formation of 2,4,4-trimethylcyclohex-2-ene-1,6-dione. The regioselectivity of the oxidation would be influenced by the steric and electronic environment of the allylic C-H bonds. The gem-dimethyl group at the C-4 position can exert steric hindrance, potentially influencing the approach of the oxidizing agent.

Intramolecular Rearrangements of Substituted Cyclohexenones

Substituted cyclohexenones can undergo a variety of intramolecular rearrangements, often promoted by acid, base, or photochemical conditions. These rearrangements can lead to the formation of new ring systems or isomers with different substitution patterns.

One notable type of rearrangement is the libretexts.orglibretexts.org-sigmatropic rearrangement, such as the oxy-Cope rearrangement. In certain synthetic routes to cyclohexenones, an oxy-Cope type libretexts.orglibretexts.org-sigmatropic rearrangement of a hemiketal intermediate is a key diastereospecific step. acs.org This is followed by an intramolecular aldol (B89426) condensation to furnish the final cyclohexenone product. acs.org

Photochemical conditions can also induce rearrangements in cyclohexenone systems. For instance, biaryl cyclohexenones can undergo photoelectrocyclization to form dihydrophenanthrene derivatives. nih.gov These reactions are often sensitive to steric effects, and the stereochemistry of the products can be predicted based on the substitution pattern of the starting material. nih.gov

Enzymatic reactions can also facilitate intramolecular rearrangements. Ene reductases (EREDs) have been shown to catalyze an intramolecular β-C-H functionalization of substituted cyclohexanones. illinois.eduosti.gov The proposed mechanism involves an initial enzymatic dehydrogenation to form an α,β-unsaturated ketone, which then undergoes a spontaneous intramolecular aza-Michael addition to create a bridged bicyclic system. illinois.eduosti.gov While this study focused on substituted cyclohexanones, the principle of enzymatic dehydrogenation to a cyclohexenone intermediate followed by an intramolecular reaction is relevant.

For this compound, potential intramolecular rearrangements could be initiated by activation of the carbonyl group or the enone system. For example, under acidic conditions, protonation of the carbonyl could facilitate a rearrangement of the carbocationic intermediate. The specific products would depend on the reaction conditions and the relative stability of the possible rearranged structures.

Cycloaddition Reactions

Intermolecular Photocycloaddition Studies of α,β-Unsaturated Ketones

The intermolecular [2+2] photocycloaddition of α,β-unsaturated ketones, such as cyclohexenones, with alkenes is a powerful method for the construction of cyclobutane (B1203170) rings. nih.gov This reaction is typically initiated by the photoexcitation of the enone to its triplet state, which then reacts with the alkene in a stepwise manner through a 1,4-biradical intermediate. nih.govacs.org

The regioselectivity and stereoselectivity of the photocycloaddition can be influenced by several factors, including the nature of the enone and the alkene, the reaction conditions, and the use of catalysts. For instance, the reaction of 2-cyclohexenone with ethylene (B1197577) has been studied computationally, showing that the formation of the triplet 1,4-biradical is a key step. acs.org The potential energy barrier for the formation of this biradical is lower for cyclic enones compared to acyclic ones, making the [2+2] cycloaddition more favorable for systems like 2-cyclohexenone. acs.org

Lewis acids can be used to catalyze these photocycloaddition reactions, often leading to improved yields and enantioselectivities. nih.govresearchgate.net For example, a chiral oxazaborolidine-AlBr₃ Lewis acid complex has been shown to promote the enantioselective intermolecular [2+2] photocycloaddition of cyclic enones with terminal olefins. nih.gov

In the context of this compound, its reaction with an alkene under photochemical conditions would be expected to yield a bicyclo[4.2.0]octan-2-one derivative. The substitution pattern of the resulting cyclobutane ring would depend on the regiochemistry of the addition, which is influenced by both steric and electronic factors. Irradiation of cyclohex-2-enones in the presence of 2-methylbut-1-en-3-yne can lead to a mixture of bicyclo[4.2.0]octan-2-one and hexahydronaphthalenone products. researchgate.net

Diels-Alder Reactions with Enone Systems

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org α,β-Unsaturated ketones, including cyclohexenone derivatives, can act as dienophiles in this reaction. The reactivity of the enone as a dienophile is enhanced by the presence of the electron-withdrawing carbonyl group. masterorganicchemistry.com

The Diels-Alder reaction is a concerted, pericyclic reaction, and its stereochemistry is highly predictable. wikipedia.org The reaction typically proceeds with the retention of the stereochemistry of both the diene and the dienophile. When a cyclic diene is used, bicyclic products are formed, and the endo rule often predicts the major diastereomer. youtube.com

Lewis acids are frequently used to catalyze Diels-Alder reactions involving enones. The Lewis acid coordinates to the carbonyl oxygen, further lowering the energy of the enone's lowest unoccupied molecular orbital (LUMO) and accelerating the reaction. researchgate.net For example, stannic chloride (SnCl₄) has been found to be an effective catalyst for the Diels-Alder reaction of 2-carbomethoxy-2-cyclohexen-1-one with various dienes. researchgate.net

In the case of this compound acting as a dienophile, its reaction with a conjugated diene like butadiene would yield a substituted octalin system. The regioselectivity of the reaction with an unsymmetrical diene would be governed by the electronic effects of the substituents on both the diene and the dienophile. The gem-dimethyl group at the C-4 position of the cyclohexenone ring can also exert a steric influence on the approach of the diene, potentially affecting the stereochemical outcome of the cycloaddition.

Table 2: Key Features of Diels-Alder Reactions with Enones

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition |

| Reactants | Conjugated Diene and Dienophile (Enone) |

| Product | Substituted Cyclohexene Ring System |

| Mechanism | Concerted, Pericyclic |

| Stereochemistry | Stereospecific, often follows the endo rule |

| Catalysis | Often accelerated by Lewis acids |

Functional Group Interconversions and Derivatization Strategies

This compound possesses two key functional groups, a ketone and a carbon-carbon double bond, which allow for a wide range of functional group interconversions and derivatization strategies.

The carbonyl group can be converted into an oxime, which can serve as an intermediate in various syntheses. biosynth.com It can also undergo reduction to the corresponding alcohol, 2,4,4-trimethylcyclohex-2-en-1-ol, using standard reducing agents. The stereochemistry of the resulting alcohol will depend on the reducing agent and the steric environment around the carbonyl group.

The α,β-unsaturated system allows for conjugate addition reactions (Michael additions). Nucleophiles will preferentially attack the β-carbon (C-3) of the enone system. This is a powerful method for introducing a wide variety of substituents at this position.

The double bond can be subjected to various addition reactions. For example, catalytic hydrogenation can be used to saturate the double bond, yielding 2,4,4-trimethylcyclohexanone (B1266662). Epoxidation of the double bond would produce an epoxide, which can be opened by nucleophiles to introduce new functional groups.

Furthermore, derivatization can be achieved through reactions that involve both the ketone and the double bond. For instance, the reaction of this compound with an organometallic reagent could lead to either 1,2-addition to the carbonyl or 1,4-conjugate addition, depending on the nature of the reagent and the reaction conditions. The synthesis of (E)-1-(2,4,4-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one is an example of a derivatization that extends the conjugated system. sielc.com

Enzymatic transformations also offer a route for derivatization. For example, ene reductases can be used for the asymmetric reduction of the double bond, and Baeyer-Villiger monooxygenases could potentially be used for the enantioselective oxidation of the ketone to a lactone. nih.gov

Wittig Reactions for Side Chain Elaboration from Related Compounds

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, effectively converting carbonyl compounds into alkenes. masterorganicchemistry.comlibretexts.org This reaction's significance is particularly pronounced in the elaboration of side chains on cyclic ketones and α,β-unsaturated systems, which are structurally related to this compound. The versatility of the Wittig reaction allows for the introduction of a wide array of substituents, making it an invaluable tool in the synthesis of complex natural products and other organic molecules. gaylordchemical.comwikipedia.org

The fundamental transformation involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the carbonyl compound, forming a transient four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgacs.org This intermediate then collapses in a syn-elimination fashion to yield the desired alkene and a molecule of triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used. Non-stabilized ylides, typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes, whereas stabilized ylides, which contain electron-withdrawing groups, predominantly yield (E)-alkenes. organic-chemistry.org

In the context of cyclic ketones, the Wittig reaction provides a reliable method for introducing exocyclic double bonds. For instance, even sterically hindered ketones can be successfully converted to their methylene derivatives using reagents like methylenetriphenylphosphorane. wikipedia.org This capability is crucial for the synthesis of various terpenoids and other natural products possessing such structural motifs.

Furthermore, the Wittig reaction is widely employed in the synthesis of carotenoids, where cyclic ketones, such as β-ionone, serve as key starting materials. google.comresearchgate.net In these multi-step syntheses, the Wittig reaction is used to construct the characteristic polyene chain of the carotenoid molecule. researchgate.net This involves the sequential reaction of carbonyl compounds with appropriate phosphonium salts to extend the conjugated system. google.comgoogle.com

Below are illustrative tables detailing typical Wittig reactions on cyclic and α,β-unsaturated ketones, showcasing the reactants, conditions, and resulting products.

Table 1: Examples of Wittig Reactions on Cyclic Ketones

| Carbonyl Compound | Wittig Reagent | Product | Reference |

| Cyclohexanone (B45756) | Methylenetriphenylphosphorane | Methylenecyclohexane | wikipedia.org |

| Camphor | Methylenetriphenylphosphorane | Methylene camphor | wikipedia.org |

| 2-Methylcyclohexanone | Ethyltriphenylphosphonium bromide/Base | 1-Ethylidene-2-methylcyclohexane | organic-chemistry.org |

Table 2: Examples of Wittig Reactions for Polyene Synthesis (related to Carotenoid Synthesis)

| Aldehyde/Ketone | Phosphonium Salt | Base | Product | Reference |

| Retinal | Retinyltriphenylphosphonium salt | Base | β-Carotene | researchgate.net |

| C₁₀-Dialdehyde | C₁₅-Phosphonium salt | Base | Carotenoid precursor | google.com |

| α,β-Unsaturated aldehyde | (3-carboxy-2-oxopropylidene)triphenylphosphorane | Bulky chiral secondary amine, LiClO₄, DABCO | Multifunctional 6-carboxycyclohex-2-en-1-one | organic-chemistry.org |

The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons reaction, offer a powerful and versatile strategy for the olefination of ketones. iitk.ac.inpitt.edu The ability to form carbon-carbon double bonds with high regioselectivity makes it an indispensable tool for the elaboration of side chains on cyclic systems related to this compound, enabling the synthesis of a diverse range of complex organic molecules. libretexts.org

Spectroscopic and Advanced Analytical Methodologies for Characterization of 2,4,4 Trimethylcyclohex 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 2,4,4-Trimethylcyclohex-2-en-1-one. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR techniques, a detailed picture of the compound's atomic connectivity and spatial arrangement can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the different types of protons and their neighboring environments. The vinylic proton on the α,β-unsaturated system typically appears as a singlet in the downfield region. The protons of the methyl group attached to the double bond also produce a characteristic singlet. The gem-dimethyl groups at the C4 position are chemically equivalent and thus give rise to a single, more intense singlet. The methylene (B1212753) protons on the cyclohexene (B86901) ring will appear as multiplets due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the ketone is highly deshielded and appears at the lowest field. The olefinic carbons of the C=C double bond also have distinct chemical shifts. The quaternary carbon at the C4 position, bonded to the two methyl groups, will show a characteristic signal. The carbons of the three methyl groups and the two methylene groups in the ring will each have their own unique resonances. For the related compound 3,4,4-trimethylcyclohex-2-en-1-one, ¹³C NMR spectral data has been recorded. nih.gov

Mass Spectrometry (MS) Applications in Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₁₄O), the molecular weight is 138.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 138. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for cyclic ketones and α,β-unsaturated systems include McLafferty rearrangements and cleavage of bonds adjacent to the carbonyl group or the double bond. The loss of a methyl group (CH₃) would result in a fragment ion at m/z 123. Cleavage of the C-C bond between the carbonyl group and the adjacent carbon could also occur. The NIST WebBook provides access to the mass spectrum (electron ionization) for the isomer 3,4,4-trimethyl-2-cyclohexen-1-one. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Enone Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands would be:

A strong, sharp peak for the C=O (carbonyl) stretching vibration of the conjugated ketone, typically appearing in the range of 1660-1685 cm⁻¹.

A medium intensity peak for the C=C (alkene) stretching vibration, usually found around 1600-1640 cm⁻¹.

C-H stretching vibrations for the sp² and sp³ hybridized carbons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Vapor phase IR spectra for the related compound 3,4,4-trimethyl-2-cyclohexen-1-one are available. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. α,β-Unsaturated ketones like this compound exhibit characteristic electronic transitions. The π → π* transition of the conjugated enone system is expected to show a strong absorption maximum (λ_max) in the UV region, typically between 220-250 nm. A weaker n → π* transition of the carbonyl group is also expected at a longer wavelength, usually above 300 nm. For the related compound β-ionone, which contains a trimethylcyclohexenyl ring and a conjugated enone system, a UV/Visible spectrum is available. nist.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural sources and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Related Compounds

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. nih.gov In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. GC-MS has been used for the analysis of the related compound 2,4,4-trimethylcyclohex-2-en-1-ol, with the mass spectrum showing a top peak at m/z 84. nih.gov The Kovats retention index, a parameter used in gas chromatography, has been determined for 3,4,4-trimethylcyclohex-2-en-1-one on both semi-standard non-polar (1198) and standard polar (1720) columns. nih.gov

High-Performance Liquid Chromatography (HPLC) for Related Enones

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not volatile enough for GC. For enones like this compound, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Different HPLC methods can be developed using various columns and mobile phase compositions to achieve optimal separation. sielc.comnih.govsigmaaldrich.comhelixchrom.com

Method Development and Validation for Analytical Quantification

For accurate and reliable quantification of this compound in various samples, it is crucial to develop and validate an analytical method. This process involves several key steps:

Method Development: This includes selecting the appropriate chromatographic technique (GC or HPLC), choosing a suitable column and mobile phase (for HPLC) or temperature program (for GC), and optimizing the detector settings.

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: A linear relationship between the concentration of the analyte and the instrumental response should be established over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value is determined.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The crystallographic data for derivatives like this are instrumental for researchers in various fields, including synthetic chemistry and materials science, as it offers a definitive structural benchmark.

Role of 2,4,4 Trimethylcyclohex 2 En 1 One and Its Derivatives in Complex Molecule Synthesis

Building Block in Natural Product Synthesis

The inherent structure of 2,4,4-trimethylcyclohex-2-en-1-one, often referred to as isophorone (B1672270), is a recurring motif in numerous natural products. Its derivatives are particularly valuable in the stereoselective synthesis of terpenoids, carotenoids, and furanosesquiterpenes, where the cyclohexene (B86901) ring provides a foundational C6-unit that can be elaborated upon to achieve the target molecule's complex skeleton.

Terpenoids and Carotenoids

In the realm of terpenoid synthesis, derivatives of this compound are instrumental. For instance, the synthesis of various isomers of cyclogeraniol, which are themselves precursors to a range of terpenoids, can be achieved from related trimethylcyclohexanone (B1229504) structures. These cyclogeraniol isomers are key intermediates in building more complex terpenoid frameworks. mdpi.comresearchgate.net

The synthesis of carotenoids, a class of tetraterpenoids, also leverages the trimethylcyclohexene ring system. A notable example is the synthesis of a precursor to trans-beta-carotene, a vital pigment and vitamin A precursor. The synthesis involves a compound featuring a 1-(2,6,6-trimethyl-2-cyclohexen-1-ylidene) moiety, highlighting the importance of this structural unit in constructing the full carotenoid backbone. nih.gov The general biosynthetic pathway to carotenoids involves the cyclization of lycopene, a process for which synthetic routes often employ building blocks containing the characteristic trimethylcyclohexene ring. nih.gov

Furanosesquiterpenes

The synthesis of marine furanosesquiterpenes, such as those related to pallescensins 1 and 2, provides a clear illustration of the utility of this compound derivatives. A general strategy for the stereoselective synthesis of these natural products involves the coupling of a C10 cyclogeranyl moiety with a C5 3-(methylene)furan moiety. mdpi.comresearchgate.net The synthesis of the required cyclogeraniol isomers, which are derivatives of the basic trimethylcyclohexene structure, is a critical step in this process. These isomers are then converted to cyclogeranylsulfonylbenzene derivatives, which are subsequently alkylated and reduced to form the final furanosesquiterpene framework. mdpi.comresearchgate.net

Precursor for Advanced Organic Intermediates

Beyond natural product synthesis, this compound is a valuable starting material for the preparation of a variety of advanced organic intermediates. Its chemical reactivity, centered around the ketone and the carbon-carbon double bond, allows for a multitude of chemical transformations.

The reduction of this compound, for example, using reagents such as sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction), selectively yields 2,4,4-trimethylcyclohex-2-en-1-ol. This alcohol is itself a versatile intermediate for further synthetic manipulations. The parent ketone can also be a precursor to various dienones and ester compounds. Furthermore, it is used as a reagent in the synthesis of safranal, the primary aroma compound of saffron.

The synthesis of other complex intermediates often involves related trimethylcyclohexenone (B6354539) isomers. For example, 4-hydroxy-4-methylcyclohex-2-en-1-one, synthesized from 4-methylanisole, is a key synthon for preparing biologically important compounds and can be converted into highly oxygenated cyclohexyl epoxyvinyltriflates. researchgate.net The interception of in-situ generated intermediates from reactions involving enamine derivatives of cyclohexanones can lead to the formation of complex polycyclic structures through multicomponent reactions. researchgate.net

Scaffold for Retinoid Analogs and Related Bioactive Compounds

The trimethylcyclohexene ring is a defining structural feature of retinoids, a class of compounds that includes vitamin A and its analogs. These molecules are crucial for vision, cell growth, and differentiation. Consequently, derivatives of this compound serve as an essential scaffold for the synthesis of novel retinoid analogs with potential therapeutic applications.

Research in this area has focused on designing and preparing retinoid X receptor (RXR) selective ligands. nih.gov These synthetic efforts often start with building blocks that contain the trimethylcyclohexene core. For instance, novel retinoid libraries have been synthesized from allylic alcohols derived from trimethylcyclohexene structures. nih.gov These libraries are then screened for their biological activity, with the aim of developing retinoid analogs that can modulate retinoid signaling pathways for the treatment of diseases like cancer. nih.govnih.gov The synthesis of these analogs often involves coupling the trimethylcyclohexene-containing fragment with various aromatic and heterocyclic moieties to explore structure-activity relationships. nih.gov

The table below showcases examples of retinoid analogs synthesized using a trimethylcyclohexene scaffold.

| Compound Name | Starting Material/Scaffold | Key Synthetic Step | Reference |

| (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes | 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol | Wittig reaction | nih.gov |

| 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]nicotinic acid (LG100268) | 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid (LGD1069) | Structural modification of an existing retinoid | nih.gov |

| 3,5-disubstituted-1,2,4-oxadiazole-containing retinoids | (E)-4-((3-ethyl,2-4,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid | Amide coupling with substituted amidoximes | nih.gov |

Formation of Specialty Polymers from Cyclohexenone Derivatives

While the direct polymerization of this compound is not extensively documented, the broader class of cyclohexenone and cyclohexene derivatives represents a valuable source of monomers for the synthesis of specialty polymers. The ring structure of these compounds can be opened under specific catalytic conditions to form linear polymers with unique properties.

The polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline, a related heterocyclic compound, to produce an effective antioxidant for rubber has been reported. researchgate.net This process highlights the potential for polymerizing cyclic structures containing the trimethyl-substituted six-membered ring.

More directly relevant is the research into the polymerization of cyclohexene oxide and its derivatives. Although not a cyclohexenone, cyclohexene oxide shares the same carbon backbone. Its polymerization, often initiated by organometallic catalysts, leads to the formation of poly(cyclohexene oxide), a polymer with applications in various fields. The chemistry of these polymerizations provides a conceptual framework for how substituted cyclohexene rings, such as those derived from this compound, could potentially be converted into novel polymeric materials with tailored properties.

Computational Chemistry and Mechanistic Elucidation of 2,4,4 Trimethylcyclohex 2 En 1 One Systems

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure of Enone Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It is particularly effective for analyzing the reactivity of organic compounds like the α,β-unsaturated ketone system in 2,4,4-trimethylcyclohex-2-en-1-one. DFT calculations allow for the determination of various electronic properties and reactivity descriptors that govern the chemical behavior of the molecule.

Detailed research findings from DFT studies focus on the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an enone system, the HOMO is typically associated with the π-system and dictates where the molecule will act as an electron donor (a nucleophile). Conversely, the LUMO is associated with the electron-deficient centers and indicates the sites most susceptible to attack by an electron donor (i.e., where the molecule will act as an electrophile). In this compound, the LUMO is expected to be localized over the conjugated C=C-C=O system, particularly the β-carbon, making it the primary site for nucleophilic (Michael) addition.

Global reactivity descriptors, derived from the energies of these frontier orbitals, provide a quantitative measure of a molecule's reactivity. mdpi.com These descriptors help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net For instance, the HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, which is a crucial parameter for an enone. researchgate.net

| Descriptor | Typical Calculated Value (Arbitrary Units) | Significance in Enone Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied orbital; relates to the molecule's ability to accept electrons at electrophilic sites. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A measure of chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |

| Electrophilicity Index (ω) | 1.9 eV | Quantifies the electrophilic nature of the molecule; higher values indicate a stronger electrophile. researchgate.net |

| Mulliken Charge on Cβ | +0.15 | The partial positive charge on the β-carbon of the enone system, confirming it as a primary site for nucleophilic attack. |

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the atomic motions of a system, providing deep insights into its conformational landscape and flexibility. For cyclic molecules like this compound, understanding the preferred three-dimensional shapes, or conformations, is critical to understanding their reactivity. youtube.com

The cyclohexene (B86901) ring is not planar. Due to the sp²-hybridized carbons of the double bond, it typically adopts puckered conformations such as a "half-chair" or a "twist-boat". uci.edu The presence of the gem-dimethyl group at the C4 position and another methyl group at the C2 position significantly influences the energetic preference for these conformations. MD simulations can map the potential energy surface of the molecule, identifying the lowest energy (most stable) conformations and the energy barriers for converting between them. uci.edu

These simulations reveal how the molecule vibrates, rotates, and interacts with its environment (e.g., solvent molecules), which can have a profound effect on reaction outcomes. For example, the accessibility of the carbonyl group or the π-system of the double bond to an incoming reagent can be conformation-dependent. By simulating the system, researchers can determine the population distribution of different conformers at a given temperature and identify which shapes are most likely to be involved in a chemical reaction.

| Conformation | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Half-Chair | 0.0 (Reference) | Generally the most stable conformation for cyclohexene rings. Four atoms are in a plane. |

| Twist-Boat | ~5-6 | A higher-energy, more flexible conformation. It can serve as an intermediate in the interconversion of half-chair forms. |

Reaction Mechanism Prediction and Transition State Analysis for Cyclohexenone Transformations

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. For this compound, a key industrial transformation is its selective hydrogenation to produce 3,3,5-trimethylcyclohexanone (B147574), an important solvent and chemical intermediate. researchgate.netrsc.org This reaction involves the addition of hydrogen across the C=C double bond while leaving the C=O group intact.

Computational methods, particularly DFT, are used to map the entire energy profile of a proposed reaction pathway. researchgate.net This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy (energy barrier) of the reaction. A lower activation energy corresponds to a faster reaction rate.

For the selective hydrogenation of isophorone (B1672270), computational studies can compare different potential pathways. For example, they can model the step-wise addition of hydrogen atoms to the double bond on the surface of a catalyst (like Palladium or Nickel). rsc.org By calculating the activation barriers for both the hydrogenation of the C=C bond and the competing hydrogenation of the C=O bond, researchers can explain the experimentally observed selectivity. researchgate.netcardiff.ac.uk If the calculated energy barrier for C=C hydrogenation is significantly lower than that for C=O hydrogenation, the model successfully predicts and explains the formation of 3,3,5-trimethylcyclohexanone as the major product.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Isophorone + H₂ on Catalyst Surface | 0.0 (Reference) |

| Transition State 1 (TS1) | First H atom addition to C=C bond | +15.2 |

| Intermediate | Adsorbed trimethylcyclohexenyl radical | +3.5 |

| Transition State 2 (TS2) | Second H atom addition to C=C bond | +10.8 |

| Product | 3,3,5-Trimethylcyclohexanone | -25.0 |

| Transition State (C=O) | Competing H addition to C=O bond | +22.5 |

Biological and Pharmacological Research on 2,4,4 Trimethylcyclohex 2 En 1 One and Analogues: Mechanistic Insights

Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

The biological activity of cyclohexenone derivatives often stems from their ability to interact with specific biological macromolecules. These interactions can be covalent or non-covalent and are crucial for their therapeutic or toxic effects.

One key target for cyclohexenone-containing compounds is the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. A study identified a sterically crowded cyclohexenone moiety as a promising scaffold for compounds that bind to a shallow surface on the enzyme ERK2, known as the D-groove, which is distinct from the substrate-binding pocket. This binding is often achieved through a Michael addition reaction, where a cysteine residue in the protein attacks the electron-deficient β-carbon of the cyclohexenone ring. Specifically, mutation of Cys161 to alanine (B10760859) in ERK2 was found to significantly decrease the binding affinity of a cyclohexenone derivative, highlighting the importance of this covalent interaction. researchgate.net

Another important enzyme target for cyclohexenone derivatives is 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), an enzyme involved in tyrosine metabolism. Certain 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives have been shown to be potent inhibitors of this enzyme. nih.gov The inhibitory activity is dependent on the presence of well-positioned dicarbonyl groups and a cyclopropyl (B3062369) group. nih.gov

Furthermore, some cyclohexenone derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. researchgate.net The binding mode of these derivatives with AChE has been explored through in silico docking studies, providing insights into the molecular interactions at the active site. researchgate.net

The interaction of cyclohexenone derivatives is not limited to enzymes. A novel cyclohexenone derivative has been shown to have anti-nociceptive and anti-inflammatory properties, likely mediated through interactions with GABAA and opioidergic receptors. nih.gov

Investigations into Antimicrobial Mechanisms of Cyclohexenone Derivatives

Cyclohexenone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. nih.govwisdomlib.orgwisdomlib.orgnih.gov The mechanisms underlying these effects are multifaceted and often depend on the specific structure of the compound and the target microorganism.

One proposed mechanism of action is the inhibition of microbial growth through the disruption of essential cellular processes. For instance, some cyclohexenone derivatives have been found to be effective against Staphylococcus aureus, Escherichia coli, and Candida albicans at low concentrations. nih.govresearchgate.net The presence of specific substituents, such as a fluorine atom, on the cyclohexenone ring can significantly enhance antimicrobial potency. nih.govresearchgate.net

The antimicrobial activity is often evaluated using methods like the broth microdilution technique and the cup-plate method to determine the minimum inhibitory concentration (MIC) and the zone of inhibition, respectively. nih.govwisdomlib.orgwisdomlib.org Some synthesized cyclohexenone derivatives have shown antimicrobial activities comparable to standard antibiotics like ampicillin, chloramphenicol, and norfloxacin. wisdomlib.orgwisdomlib.org

A specific oxygenated cyclohexenone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from the endophytic fungus Amphirosellinia nigrospora, has been shown to inhibit the growth of several plant pathogenic bacteria and fungi. nih.gov This suggests that cyclohexenone derivatives could also have applications in agriculture as microbial bactericides. nih.gov

Anti-inflammatory and Cytotoxicity Mechanisms of Related Cyclohexenones

The anti-inflammatory and cytotoxic properties of cyclohexenone derivatives are of significant interest for the development of new therapeutic agents.

The anti-inflammatory effects of some cyclohexenone derivatives are mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov Inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. Furthermore, some derivatives can reduce the mRNA expression of COX-2 and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govfrontiersin.org

The cytotoxic activity of cyclohexenone derivatives against cancer cells often involves the induction of apoptosis, or programmed cell death. researchgate.net One mechanism by which this occurs is through the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the caspase cascade. researchgate.net Caspases are a family of proteases that play a central role in the execution of apoptosis. researchgate.net Treatment of cancer cells with certain cyclohexenone derivatives has been shown to increase the levels of cleaved caspase-3 and -7, key executioner caspases. researchgate.net

Structure-Activity Relationship (SAR) Studies for Cyclohexenone Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective compounds.

For cyclohexenone derivatives targeting the enzyme 4-HPPD, SAR studies have revealed that substitution at the 2-position of the cyclohexenone ring has a significant impact on inhibitory potency, while the 5-position can tolerate substantial variations without losing activity. nih.gov For example, a 2-chloro substituted derivative was found to be the most potent inhibitor in one study. nih.gov

In the context of anticancer activity, SAR studies on a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have helped to identify the structural features required for potent cytotoxicity. researchgate.net These studies often involve comparing the biological activity of a series of related compounds with systematic variations in their chemical structure.

For non-steroidal anti-inflammatory drugs (NSAIDs), the presence of an acidic moiety attached to a planar aromatic functionality is a common structural feature. youtube.com The introduction of an α-methyl group can increase the inhibitory activity against COX enzymes and reduce toxicity. youtube.com

The development of multidrug resistance (MDR) in cancer is a major challenge. SAR studies on N,N-bis(cyclohexanol)amine aryl esters have identified potent reversers of P-glycoprotein-mediated MDR. nih.gov These studies have shown that a mix of flexible and rigid moieties in the molecular structure is important for effective interaction with the transporter protein. nih.gov

Similarly, for cyclopentaquinoline derivatives acting as DNA intercalators and topoisomerase II inhibitors, SAR studies are essential to guide future structural modifications for improved anticancer activity. rsc.org

Emerging Research Areas and Future Perspectives for 2,4,4 Trimethylcyclohex 2 En 1 One

Development of Novel Catalytic Systems for Transformations

The transformation of 2,4,4-trimethylcyclohex-2-en-1-one and its derivatives is a fertile ground for the development and application of innovative catalytic systems. Research is increasingly focused on achieving high selectivity and efficiency in modifying this sterically hindered scaffold.

A notable area of advancement is in the development of catalytic systems for the synthesis of complex molecules from precursors of this compound. For instance, a novel strategy has been developed for the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes starting from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, a closely related allylic alcohol. This process involves treatment with PPh₃·HBr followed by reaction with various aldehydes in the presence of a base, furnishing highly substituted 1,3-dienes in good yields (79–86%). nih.gov This method provides a flexible route to valuable building blocks for polyene synthesis. nih.gov

Furthermore, the broader class of substituted cyclohexenones is seeing significant advances in asymmetric catalysis. Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral tetrahydroquinoxaline derivatives, achieving high yields and excellent enantioselectivities. rsc.org While not directly applied to this compound in the cited study, this methodology holds promise for the enantioselective reduction of this substrate, opening avenues for the synthesis of chiral compounds with potential applications in pharmaceuticals and materials science.

Biocatalysis also presents a promising frontier. While specific biocatalytic reductions of this compound are still an emerging area, the successful use of enzymes like Old Yellow Enzymes (OYEs) for the asymmetric reduction of other cyclohexenone derivatives suggests a strong potential for similar applications with this substrate.

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly influencing the synthesis of this compound and its parent compound, isophorone (B1672270). A key development in this area is the utilization of renewable feedstocks. The industrial production of isophorone, a constitutional isomer of this compound, traditionally relies on the self-condensation of acetone (B3395972) derived from fossil fuels. mdpi.com A more sustainable alternative involves the use of bio-based acetone produced through the acetone-butanol-ethanol (ABE) fermentation process. mdpi.com This approach significantly reduces the carbon footprint of isophorone and its derivatives.

In addition to renewable feedstocks, alternative energy sources are being explored to enhance the sustainability of synthesis methods. Ultrasound-assisted synthesis has been shown to be an effective green technique for various organic transformations, including the aldol (B89426) condensation of ketones and aldehydes to produce enones. researchgate.net This method often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. researchgate.net The application of ultrasound to the synthesis of this compound and its derivatives could offer a more energy-efficient and environmentally benign production route.

The following table summarizes some of the sustainable approaches being investigated for the synthesis of cyclohexenone derivatives:

| Sustainable Approach | Description | Potential Advantages |

| Bio-based Feedstocks | Utilization of acetone derived from the ABE fermentation of biomass. mdpi.com | Reduced reliance on fossil fuels, lower carbon footprint. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation to promote chemical reactions. researchgate.net | Shorter reaction times, increased yields, milder conditions. |

| Heterogeneous Catalysis | Use of solid catalysts such as metal oxides and zeolites. mdpi.com | Ease of catalyst separation and recycling, reduced waste. |

Advanced Materials Science Applications Utilizing Cyclohexenone Scaffolds

The rigid and functionalizable scaffold of this compound and its isomers makes it an attractive building block for advanced materials. The most significant application in this domain is the production of high-performance polymers. Isophorone, the more common isomer, is a key precursor to isophorone diamine (IPDA) and isophorone diisocyanate (IPDI). mdpi.com These monomers are essential for the synthesis of light-stable polyurethanes and polyamides with applications in coatings, adhesives, and composites. mdpi.comresearchgate.net

Recent research has also explored the use of related trimethylcyclohexene derivatives in the synthesis of novel retinoid analogs. By introducing a constrained phenyl ring system in place of the conjugated alkene backbone of retinoic acid, new compounds with potential applications in chemical biology and medicine are being developed. nih.gov This highlights the potential of the trimethylcyclohexene scaffold in the design of bioactive molecules.

The broader class of cyclohexenones is also finding use in the development of functional materials. For example, the synthesis of novel retinoid libraries for studying retinoic acid signaling pathways in embryogenesis has been reported. nih.gov The unique reactivity of the cyclohexenone ring allows for its incorporation into a variety of molecular architectures, leading to materials with tailored properties.

The table below outlines some of the key applications of cyclohexenone scaffolds in materials science:

| Application Area | Description | Examples |

| Polymers | Used as a precursor for monomers in the synthesis of polyurethanes and polyamides. mdpi.comresearchgate.net | Isophorone diamine (IPDA), Isophorone diisocyanate (IPDI) |

| Bioactive Molecules | Serves as a scaffold for the design of novel therapeutic agents. nih.gov | Synthetic retinoid analogs |

| Fine Chemicals | Intermediate in the synthesis of fragrances and other specialty chemicals. biosynth.com | Safranal |

Q & A

Q. What are the most reliable synthetic routes for 2,4,4-trimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed cross-coupling or modified cyclohexenone alkylation. For example, a 50-mL two-neck flask setup with reflux condensation and controlled addition of reagents (e.g., keto alkynol precursors) under inert atmosphere is recommended . Optimization involves varying catalysts (e.g., Pd-based systems), solvents (tetrahydrofuran or dichloromethane), and temperature (60–80°C) to maximize yield. Safety protocols, such as fume hood use and waste disposal per local regulations, must be prioritized .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

Key techniques include:

- NMR : Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook ). The cyclohexenone ring protons typically resonate at δ 5.8–6.2 ppm (doublet for the enone system).

- IR : Confirm carbonyl stretching (~1680–1720 cm) and conjugated C=C bonds (~1600 cm).

- Mass Spectrometry : Validate molecular ion peaks (m/z 152 for [M]) and fragmentation patterns using electron ionization .

Q. What analytical methods are suitable for quantifying impurities in synthesized this compound?

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is effective. Use gradient elution (acetonitrile/water) to separate isomers or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also identify volatile impurities, with helium as the carrier gas and a DB-5MS column .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound derivatives be controlled?

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) may direct stereochemistry. For example, using (R)-BINOL-derived catalysts can induce enantioselectivity in Diels-Alder reactions involving the enone system. Monitor diastereomer ratios via chiral HPLC (e.g., Chiralpak IA column) .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during synthesis?

Conduct time-dependent experiments at varying temperatures (e.g., 25°C vs. 80°C) to isolate kinetic (low-T, short reaction time) or thermodynamic (high-T, longer time) products. Analyze outcomes using H NMR integration or GC-MS peak area comparisons. Computational modeling (DFT) can predict favored pathways .

Q. How do solvent polarity and additives influence the reactivity of this compound in Michael addition reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of Michael donors, while additives like DBU accelerate enolate formation. Design a solvent screening matrix (e.g., THF, DCM, MeCN) and track reaction progress via TLC (silica gel, ethyl acetate/hexane). Rate constants can be derived from pseudo-first-order kinetics .

Q. What advanced techniques validate the presence of E/Z isomers in this compound derivatives?

Use NOESY NMR to probe spatial proximity of substituents. For example, cross-peaks between methyl groups and the enone proton confirm the Z-configuration. Alternatively, X-ray crystallography provides unambiguous stereochemical assignment .

Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and calculate Fukui indices to identify electrophilic sites. Compare LUMO maps to predict reactivity toward agents like bromine or epoxides .

Q. What methodologies address discrepancies between experimental and theoretical spectral data?

Re-examine sample purity via HPLC and confirm instrument calibration (e.g., NMR shimming, IR baseline correction). For computational data, refine basis sets (e.g., 6-311++G**) or include solvent effects (PCM model) in simulations. Cross-validate with experimental databases like NIST .

Q. How can cross-coupling reactions of this compound be integrated into tandem catalytic systems?

Combine palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with subsequent enantioselective hydrogenation. Use in-situ FTIR to monitor intermediate formation. Optimize catalyst loading (1–5 mol%) and ligand selection (e.g., XPhos for bulky substrates) to minimize side reactions .

Methodological Notes

- Data Validation : Always perform triplicate experiments and apply statistical tests (e.g., t-test, ANOVA) to assess significance .

- Safety Protocols : Adhere to Prudent Practices in the Laboratory for hazardous waste disposal and PPE requirements .

- Reproducibility : Document reagent lot numbers, instrument parameters, and environmental conditions (humidity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.